molecular formula C15H16N4OS B5659475 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B5659475
M. Wt: 300.4 g/mol
InChI Key: YNOFHGVXNIYTNJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a heterocyclic compound featuring a dimethyl-substituted indole core linked via an ethanone bridge to a 4-methyl-1,2,4-triazole-3-yl sulfanyl group. This scaffold combines aromatic and sulfur-containing moieties, which are common in bioactive molecules.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-11(2)19(13-7-5-4-6-12(10)13)14(20)8-21-15-17-16-9-18(15)3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOFHGVXNIYTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable precursor.

    Coupling of Indole and Triazole: The two moieties can be coupled using a suitable linker, such as a sulfanyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and triazole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds containing indole and triazole rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s structural analogs differ primarily in their aromatic cores and substituents:

Compound Name Core Structure Substituents Key Features
Target Compound 2,3-Dimethylindole 4-Methyl-4H-1,2,4-triazol-3-yl sulfanyl Enhanced lipophilicity from methyl groups; potential conformational rigidity
1-(4-Hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone 4-Hydroxyphenyl Same triazole sulfanyl group Polar hydroxyl group improves solubility; hydrogen-bonding capability
1-(2,3-Dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone Partially saturated indole Same triazole sulfanyl group Reduced aromaticity may enhance metabolic stability
1-(Adamantan-1-yl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone Adamantane Dicyclopropyl triazole substituent High rigidity and lipophilicity; used as 11β-HSD1 inhibitor

Substituent Variations

  • Triazole Modifications: Replacement of the 4-methyl group with cyclopropyl () or phenoxymethyl-oxadiazole () alters steric and electronic properties, impacting target selectivity .
  • Indole vs. Phenyl : The dimethylindole in the target compound provides greater steric bulk compared to the 4-hydroxyphenyl analog (), which may affect membrane permeability .

Physicochemical Properties

Property Target Compound 4-Hydroxyphenyl Analog Adamantane Derivative
Melting Point Not reported 270–271°C 117–119°C
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~4.1
Hydrogen Bond Acceptors 5 6 4

The target compound’s dimethylindole likely increases LogP compared to the hydroxyphenyl analog, reducing aqueous solubility but improving membrane permeability.

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